molecular formula C10H18ClNO4 B2607333 N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid CAS No. 1335042-83-5

N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid

Cat. No.: B2607333
CAS No.: 1335042-83-5
M. Wt: 251.71
InChI Key: VTAGTRVHFWPTKV-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid: is a compound that belongs to the class of Boc-protected amino acids. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly interesting due to its structural features, which include a chloro and a methyl group on the butanoic acid backbone, making it a versatile intermediate in various synthetic pathways.

Mechanism of Action

Target of Action

The primary target of N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid, also known as 3-{[(tert-butoxy)carbonyl]amino}-4-chloro-3-methylbutanoic acid, is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They play a crucial role in the biochemistry of all life forms .

Mode of Action

This compound interacts with its targets, the amines, through a process known as N-Boc deprotection . This process involves the use of a catalyst to lower the required reaction temperature . The compound is used to protect amines in complex molecules during reactions, and can be easily removed under a variety of conditions .

Biochemical Pathways

The action of this compound affects the biochemical pathways involving amines . By protecting the amines during reactions, it prevents them from reacting with other substances in the mixture . This allows for more precise control over the reactions and their outcomes .

Pharmacokinetics

The compound’s ability to protect amines suggests that it may influence the bioavailability of drugs that contain amines . By protecting these amines, the compound could potentially prevent them from being metabolized or excreted before they have had a chance to exert their therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the protection of amines . This can have a variety of downstream effects, depending on the specific biochemical pathways that the amines are involved in . For example, in pharmaceutical research and development, the compound’s ability to protect amines can enhance the efficiency and productivity of drug synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the presence of a catalyst can significantly enhance the compound’s ability to protect amines . Additionally, the compound’s stability and efficacy can be affected by the solvent used in the reaction . For example, using THF as the solvent can afford high yields of a variety of aromatic and aliphatic amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for Boc-protected amino acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and solid acid catalysts to enhance efficiency and yield .

Comparison with Similar Compounds

  • N-Boc-3-amino-4-chlorobutanoic acid
  • N-Boc-3-amino-3-methylbutanoic acid
  • N-Boc-4-chloro-3-methylbutanoic acid

Comparison: N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is unique due to the presence of both chloro and methyl groups on the butanoic acid backbone. This structural feature provides distinct reactivity and selectivity in chemical reactions compared to its analogs .

Properties

IUPAC Name

4-chloro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO4/c1-9(2,3)16-8(15)12-10(4,6-11)5-7(13)14/h5-6H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAGTRVHFWPTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC(=O)O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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